N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a fluorophenyl group, and a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin scaffold, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin core, followed by the introduction of the dimethylphenyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Dimethylphenyl Group: This can be achieved through substitution reactions using reagents like dimethylphenyl halides.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorophenyl reagents under specific conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,6-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19FN6OS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6OS/c1-14-4-3-5-15(2)21(14)25-20(31)13-32-23-27-26-22-19-12-18(16-6-8-17(24)9-7-16)28-30(19)11-10-29(22)23/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
RKLGPSDJLIGFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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